N-benzyl-3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-methylpropanamide was synthesized through a hybrid strategy combining key fragments from high-throughput screening (HTS) hits. [] The synthesis involves reacting 3-cyclohexen-1-ylcarbonyl chloride with 4-piperidinyl-N-methylpropanamide, followed by N-benzylation. [] The specific details of the synthetic procedure, including reaction conditions, reagents, and purification methods, can be found in the cited reference.
The molecular structure of N-benzyl-3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-methylpropanamide consists of a central piperidine ring substituted at the 4-position with a propanamide moiety and a 3-cyclohexen-1-ylcarbonyl group. [] A benzyl group is attached to the nitrogen of the propanamide. []
N-benzyl-3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-methylpropanamide exerts its effects by binding to and antagonizing the melanin-concentrating hormone 1 receptor (MCH1). [] MCH1 is a G protein-coupled receptor involved in the regulation of feeding behavior, energy homeostasis, and mood. [] By blocking MCH1, the compound can modulate these physiological processes.
N-benzyl-3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-methylpropanamide has been shown to exhibit good oral bioavailability (59%) and a brain/plasma ratio of 2.3 in rats. [] This suggests it can readily cross the blood-brain barrier, making it a promising candidate for the treatment of central nervous system disorders.
N-benzyl-3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-methylpropanamide has shown in vivo inhibition of a centrally induced MCH-induced drinking effect. [] This suggests the compound can effectively antagonize the effects of MCH in the brain. The compound also exhibited a dose-dependent anxiolytic effect in the rat social interaction model, indicating its potential in treating mood disorders. []
Further research is warranted to investigate the therapeutic potential of N-benzyl-3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-methylpropanamide in various mood disorders. [] This includes evaluating its efficacy and safety in preclinical and clinical studies. Additionally, exploring the compound's effects on other physiological processes regulated by MCH1, such as feeding behavior and energy homeostasis, could provide further insights into its potential applications.
CAS No.: 684-93-5
CAS No.: 1345-05-7
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8